ethyl 1-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate
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Overview
Description
Ethyl 1-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate involves multiple steps. The key steps include the formation of the pyrido[1,2-a]pyrimidine core, the introduction of the thiazolidine moiety, and the final esterification to form the ethyl ester. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing quality control measures to maintain consistency in the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical reactions and pathways.
Biology: Its unique structure may interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer activities.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ethyl 1-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 1-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate include other pyrido[1,2-a]pyrimidine derivatives, thiazolidine-containing compounds, and piperidine carboxylates.
Uniqueness
What sets this compound apart is its combination of multiple functional groups within a single molecule. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Biological Activity
Ethyl 1-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound with potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure combining piperidine and pyrido-pyrimidine frameworks. Its molecular formula is C_{22}H_{28}N_4O_3S, reflecting a diverse range of functional groups that may influence its biological activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor for specific enzymes or receptors, particularly those involved in metabolic pathways and cellular signaling.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes related to oxidative stress and inflammation.
- Antiviral Properties : Research indicates potential anti-HIV activity, with some derivatives showing significant inhibition rates against the HIV virus in vitro.
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against Gram-positive and Gram-negative bacteria.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of ethyl 1-{9-methyl-4-oxo...}. Below are summarized findings from various research efforts:
Table 1: Summary of Biological Activities
Case Studies
-
Anti-HIV Studies :
- A series of pyrido[1,2-a]pyrimidine derivatives were synthesized and tested for anti-HIV properties. Ethyl 1-{9-methyl...} was among the compounds evaluated, showing moderate inhibitory effects against HIV strains in vitro.
-
Antimicrobial Studies :
- In a comparative study against conventional antibiotics (e.g., ampicillin), derivatives of this compound showed enhanced antibacterial activity, particularly against Enterobacter cloacae and Escherichia coli.
Properties
Molecular Formula |
C26H32N4O4S2 |
---|---|
Molecular Weight |
528.7 g/mol |
IUPAC Name |
ethyl 1-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C26H32N4O4S2/c1-4-6-7-12-30-24(32)20(36-26(30)35)16-19-22(27-21-17(3)9-8-13-29(21)23(19)31)28-14-10-18(11-15-28)25(33)34-5-2/h8-9,13,16,18H,4-7,10-12,14-15H2,1-3H3/b20-16- |
InChI Key |
OKHZHGHSZNWWHC-SILNSSARSA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C(=O)OCC)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C(=O)OCC)SC1=S |
Origin of Product |
United States |
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